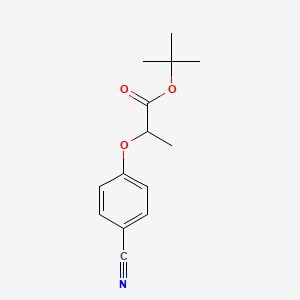![molecular formula C10H7N3O2 B1444579 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1370587-26-0](/img/structure/B1444579.png)
3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Übersicht
Beschreibung
3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (3-CMP) is a compound that has been studied extensively due to its potential applications in the scientific research field. This compound has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations that are important to consider when using it in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Fibroblast Growth Factor Receptor Inhibitors
This compound has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
Breast Cancer Treatment
Specific derivatives of this compound have shown potent inhibitory activity against FGFR1, 2, and 3 . These derivatives inhibited breast cancer 4T1 cell proliferation and induced apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
Antitumor Activity
Some derivatives of this compound have shown promising antitumor activity against the liver carcinoma cell line (HEPG2) . These derivatives have been compared to the reference drug, doxorubicin .
Antihypertensive Properties
Substituted cyanopyridines, which include this compound, have been found to have antihypertensive properties .
Anti-inflammatory and Analgesic Properties
This compound has also been associated with anti-inflammatory and analgesic properties .
Cardiotonic Properties
It has been found to have cardiotonic properties, which means it can have a tonic effect on the heart .
Antimicrobial Activity
This compound has been associated with antimicrobial activity .
High-throughput Screening
This compound has been identified through a high-throughput screening approach, displaying promising binding affinity for RORC2, inhibition of IL-17 production in Th17 cells, and selectivity against the related RORA and RORB receptor isoforms .
Wirkmechanismus
Target of Action
The primary target of the compound 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid affects the FGFR signaling pathway . This pathway is involved in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these processes, potentially leading to the inhibition of tumor growth .
Pharmacokinetics
Related compounds have demonstrated good metabolic stability and oral bioavailability . These properties suggest that 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid may also have favorable ADME properties, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid’s action include the inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells and induce their apoptosis . It can also significantly inhibit the migration and invasion of these cells .
Eigenschaften
IUPAC Name |
3-cyano-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-13-5-7(3-11)8-2-6(10(14)15)4-12-9(8)13/h2,4-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXOQDQNAQGJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC(=C2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




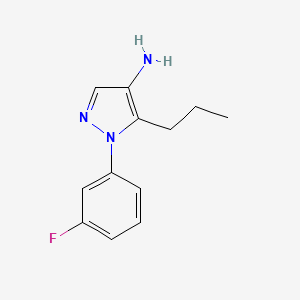

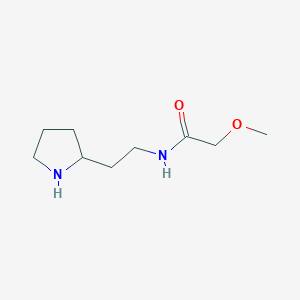
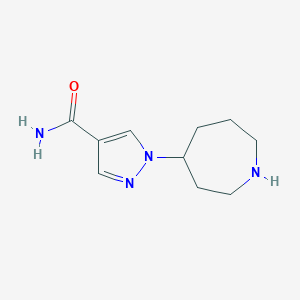
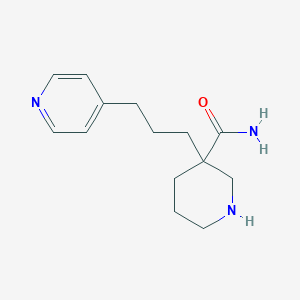
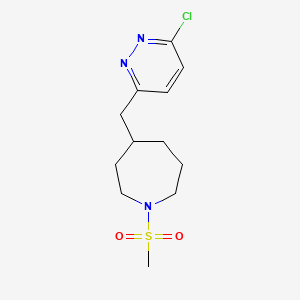

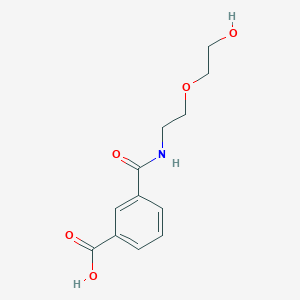

![(3S)-3-[(2-fluorophenyl)methoxy]piperidine](/img/structure/B1444514.png)
![[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1444515.png)
